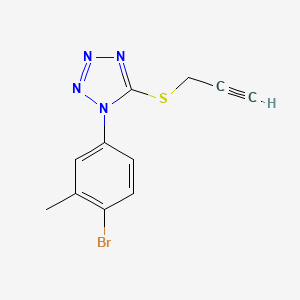
1-(4-Bromo-3-methyl-phenyl)-5-prop-2-ynylsulfanyl-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which allows it to interact with specific biological targets, making it a promising candidate for drug development.
Preparation Methods
The preparation of NSC343550 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include the following steps:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that serve as building blocks for NSC343550.
Reaction Conditions: These intermediates undergo a series of chemical reactions under controlled conditions, such as specific temperatures, pressures, and pH levels, to form the final compound.
Chemical Reactions Analysis
NSC343550 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NSC343550 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms, particularly those related to viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of NSC343550 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to viral proteins and inhibiting their function, thereby preventing the replication and spread of the virus. The molecular targets of NSC343550 include viral enzymes and receptors that are essential for the viral life cycle .
Comparison with Similar Compounds
NSC343550 can be compared with other similar compounds, such as:
Oseltamivir: Both compounds are used in the treatment of influenza, but NSC343550 has a different mechanism of action and molecular target.
Zanamivir: Similar to oseltamivir, zanamivir is another antiviral drug used for influenza, but NSC343550 offers a unique approach to inhibiting viral replication.
Properties
Molecular Formula |
C11H9BrN4S |
|---|---|
Molecular Weight |
309.19 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-5-prop-2-ynylsulfanyltetrazole |
InChI |
InChI=1S/C11H9BrN4S/c1-3-6-17-11-13-14-15-16(11)9-4-5-10(12)8(2)7-9/h1,4-5,7H,6H2,2H3 |
InChI Key |
MZYMILHVEGGJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NN=N2)SCC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















